

# An In-depth Technical Guide to Dimethyl Benzoylphosphonate

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## Compound of Interest

Compound Name: *Dimethyl benzoylphosphonate*

Cat. No.: *B092200*

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## Abstract

This technical guide provides a comprehensive overview of **dimethyl benzoylphosphonate**, a member of the acylphosphonate class of organophosphorus compounds. While specific experimental data for **dimethyl benzoylphosphonate** is limited in publicly available literature, this document extrapolates its chemical structure, physicochemical properties, and spectroscopic characteristics based on well-established principles of organophosphorus chemistry and data from closely related analogs. A detailed, generalized protocol for its synthesis via the Michaelis-Arbuzov reaction is presented, alongside expected spectroscopic data to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar acylphosphonates.

## Chemical Structure and Properties

**Dimethyl benzoylphosphonate** is an organic compound characterized by a benzoyl group attached to a phosphonate moiety with two methyl ester groups. The central phosphorus atom is pentavalent and bonded to a phenylcarbonyl group, two methoxy groups, and a phosphoryl oxygen.

Table 1: Predicted Physicochemical Properties of **Dimethyl Benzoylphosphonate**

Property	Predicted Value	Notes
Molecular Formula	C <sub>9</sub> H <sub>11</sub> O <sub>4</sub> P	-
Molecular Weight	214.16 g/mol	-
Appearance	Colorless to pale yellow liquid	Based on analogs like diethyl benzoylphosphonate.
Boiling Point	Not available	Expected to be distillable under high vacuum.
Density	~1.2 g/mL	Estimated based on related structures.
Solubility	Soluble in most organic solvents (e.g., CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> , THF, EtOAc). Insoluble in water.	Typical for organophosphorus esters.

## Synthesis of Dimethyl Benzoylphosphonate

The most direct and widely used method for the synthesis of acylphosphonates is the Michaelis-Arbuzov reaction.<sup>[1][2]</sup> This reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl halide. For the synthesis of **dimethyl benzoylphosphonate**, this would involve the reaction of benzoyl chloride with trimethyl phosphite.

## Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

- Benzoyl chloride
- Trimethyl phosphite
- Inert solvent (e.g., toluene or xylenes, optional)
- Round-bottom flask
- Reflux condenser

- Heating mantle or oil bath
- Distillation apparatus (for purification)
- Nitrogen or Argon source for inert atmosphere

#### Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Phosphite:** Trimethyl phosphite is added dropwise to the stirred benzoyl chloride. The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature. For less reactive acyl chlorides, external heating may be required.[3]
- **Reaction:** The reaction mixture is then heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by observing the evolution of methyl chloride gas, which ceases upon completion.[3]
- **Work-up and Purification:** After the reaction is complete, the crude product is cooled to room temperature. The resulting **dimethyl benzoylphosphonate** can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and lachrymatory. Trimethyl phosphite is flammable and has a pungent odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

## Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for **dimethyl benzoylphosphonate**, based on known spectral characteristics of acylphosphonates and related organophosphorus compounds.

Table 2: Predicted  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR Spectroscopic Data

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	~7.4-8.0	m	-	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~3.8	d	$^3\text{J}(\text{P,H}) \approx 11$	Methoxy protons ( $\text{OCH}_3$ )	
$^{13}\text{C}$ NMR	~195	d	$^1\text{J}(\text{P,C}) \approx 170\text{-}190$	Carbonyl carbon ( $\text{C=O}$ )
~128-135	m	-	Aromatic carbons	
~54	d	$^2\text{J}(\text{P,C}) \approx 6\text{-}8$	Methoxy carbons ( $\text{OCH}_3$ )	
$^{31}\text{P}$ NMR	~ -2 to -4	s	-	Phosphonate phosphorus

Note: NMR data is predicted based on typical values for acylphosphonates and related structures.<sup>[4][5][6]</sup> The exact chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency.

Table 3: Predicted IR and MS Spectroscopic Data

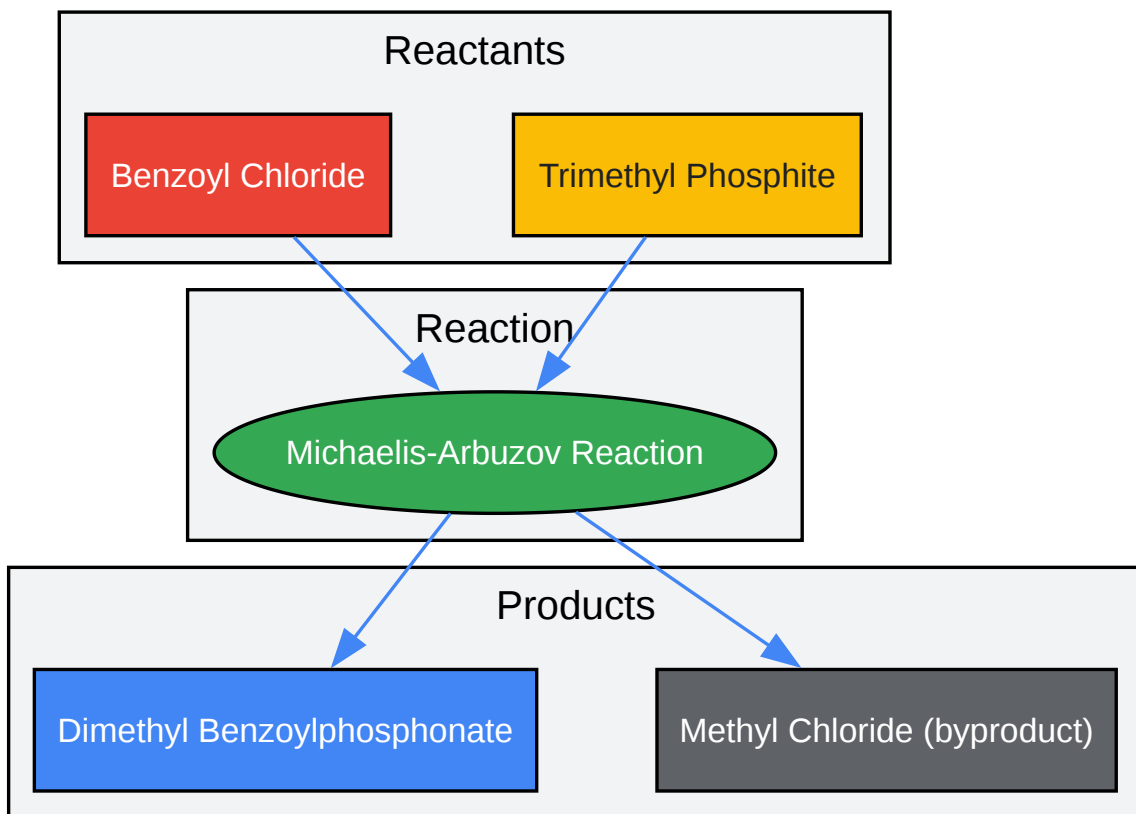
Spectroscopy	Wavenumber (cm <sup>-1</sup> ) / m/z	Key Features
IR	~1650-1680 (strong)	C=O stretch of the benzoyl group
~1250-1280 (strong)	P=O stretch	
~1030-1060 (strong)	P-O-C stretch	
MS (EI)	214	Molecular ion peak [M] <sup>+</sup>
183	[M - OCH <sub>3</sub> ] <sup>+</sup>	
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (base peak)	
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	

Note: IR and MS data are predicted based on characteristic absorptions and fragmentation patterns of acylphosphonates.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Diagrams

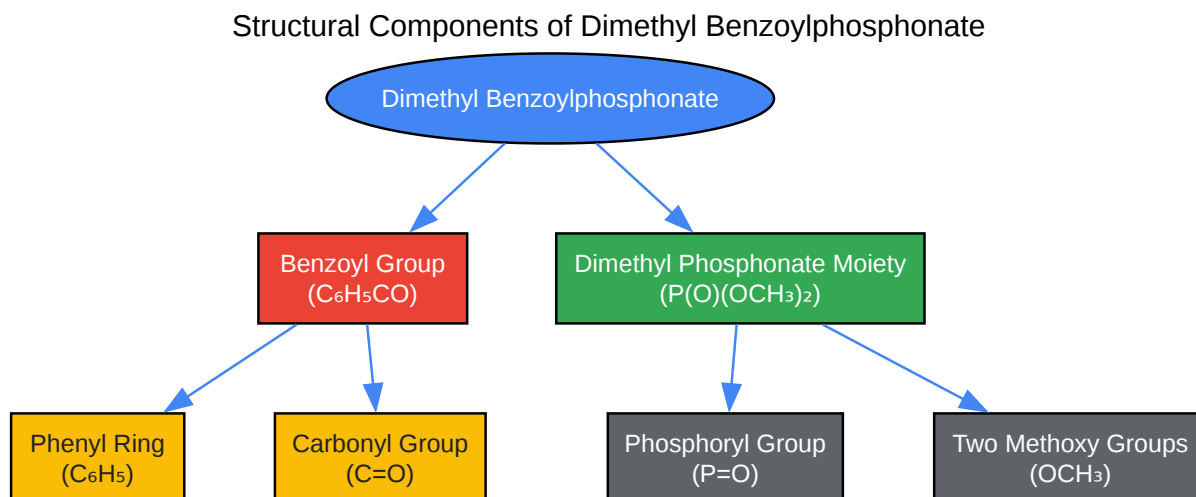
The following diagrams illustrate the synthesis and the logical relationship of the key components of **dimethyl benzoylphosphonate**.

## Synthesis Workflow of Dimethyl Benzoylphosphonate



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Caption: Synthesis workflow for **dimethyl benzoylphosphonate**.



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Caption: Structural components of **dimethyl benzoylphosphonate**.

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